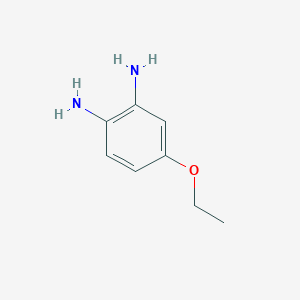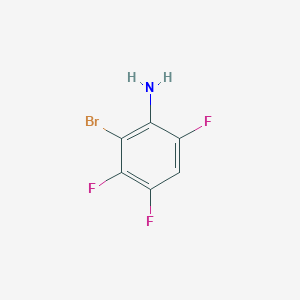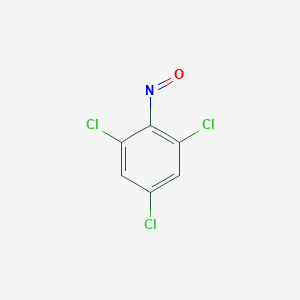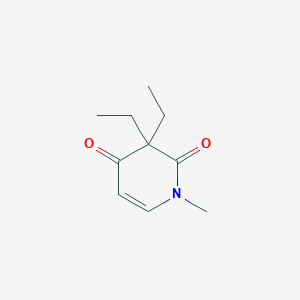
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become a popular ingredient in many commercial insect repellent products. DEET is known for its effectiveness in repelling a variety of insects, including mosquitoes, ticks, and fleas.
Mecanismo De Acción
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione works by interfering with the insect's ability to detect the presence of humans or animals. It does this by masking the scent of carbon dioxide and lactic acid, which are two chemicals that humans and animals produce and that insects use to locate their hosts. 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione also affects the insect's nervous system, causing it to become disoriented and preventing it from biting or feeding.
Efectos Bioquímicos Y Fisiológicos
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione has been found to be safe for use in humans when used according to the manufacturer's instructions. However, there have been some reports of adverse reactions, including skin irritation, eye irritation, and neurological symptoms such as headaches, dizziness, and seizures. These adverse reactions are rare and usually occur when 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione is used in high concentrations or applied to damaged or irritated skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione is a useful tool for researchers studying insect behavior and ecology. It can be used to create controlled environments in which insects are exposed to different concentrations of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione and their responses are observed and recorded. However, there are limitations to the use of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione in lab experiments. For example, the effects of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione on insects in the lab may not reflect the effects of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione in the field, where insects are exposed to a variety of environmental factors that can affect their behavior.
Direcciones Futuras
There are several areas of research that could be pursued in the future to further our understanding of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione and its effects on insects. One area of research could focus on the development of new insect repellents that are more effective and less toxic than 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione. Another area of research could focus on the development of new methods for controlling insect populations, such as the use of genetically modified insects or the use of pheromones to disrupt insect mating patterns. Finally, research could be conducted to better understand the ecological and environmental impacts of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione and other insect repellents, particularly in areas where these chemicals are used extensively.
Métodos De Síntesis
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione can be synthesized through a variety of methods, including the reaction of 3-methylpyridine-2,4-dione with diethyl sulfate, the reaction of 3-methylpyridine-2,4-dione with diethylamine, or the reaction of 3,3-diethyl-1-methylpyridine with chlorosulfonic acid. The most commonly used method involves the reaction of 3-methylpyridine-2,4-dione with diethyl sulfate.
Aplicaciones Científicas De Investigación
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione works by interfering with the insect's ability to detect the presence of humans or animals. It does this by masking the scent of carbon dioxide and lactic acid, which are two chemicals that humans and animals produce and that insects use to locate their hosts.
Propiedades
Número CAS |
1130-18-3 |
|---|---|
Nombre del producto |
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione |
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
3,3-diethyl-1-methylpyridine-2,4-dione |
InChI |
InChI=1S/C10H15NO2/c1-4-10(5-2)8(12)6-7-11(3)9(10)13/h6-7H,4-5H2,1-3H3 |
Clave InChI |
PMYYZHNRRDQBLH-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C=CN(C1=O)C)CC |
SMILES canónico |
CCC1(C(=O)C=CN(C1=O)C)CC |
Sinónimos |
3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B74545.png)
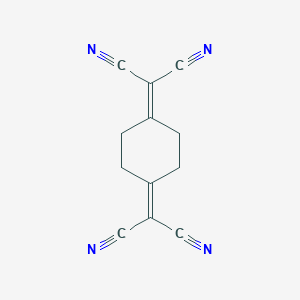
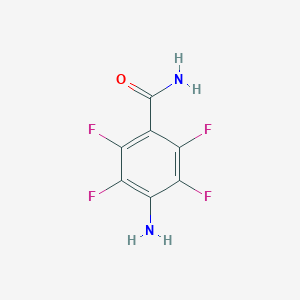
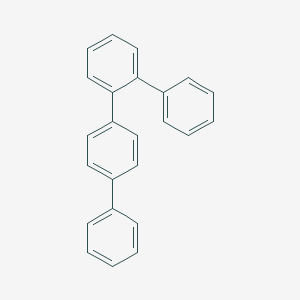
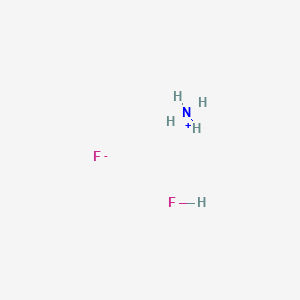

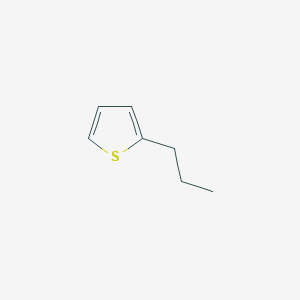
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
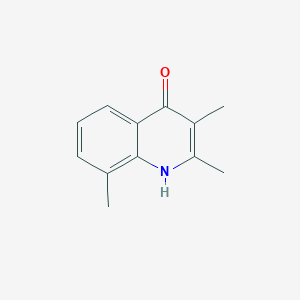
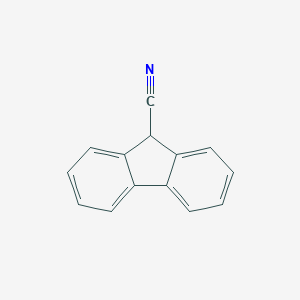
![9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B74562.png)
